molecular formula C20H25ClN2O2S B3607471 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine

Cat. No. B3607471
M. Wt: 392.9 g/mol
InChI Key: HTCVOGDMWZPFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine, also known as TCS 401, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 exerts its biochemical and physiological effects by binding to specific receptors in the body. It has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of various physiological processes such as mood, cognition, and pain. 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has been found to possess a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, cognition, and pain. 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has also been found to possess anti-inflammatory and anti-tumor properties, which make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has several advantages for use in lab experiments. It is a highly selective compound that binds to specific receptors in the body, which allows for the precise modulation of various biological processes. 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has some limitations for use in lab experiments. It has been found to possess some toxicity in certain cell types, which can limit its use in certain experiments. Additionally, 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401. One potential direction is the study of its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has been found to possess anti-inflammatory and anti-tumor properties, which make it a potential therapeutic agent for these diseases. Another potential direction is the study of its mechanism of action and its interaction with specific receptors in the body. This can provide valuable insights into the regulation of various biological processes and the development of new therapeutic agents. Finally, the development of new synthesis methods for 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 can improve its purity and yield, which can facilitate its use in various scientific research applications.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, which make it a valuable compound for studying various biological processes. 1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine 401 has been used in studies related to the central nervous system, cardiovascular system, and immune system. It has also been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-14-5-6-18(13-19(14)21)22-7-9-23(10-8-22)26(24,25)20-12-16(3)15(2)11-17(20)4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCVOGDMWZPFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.